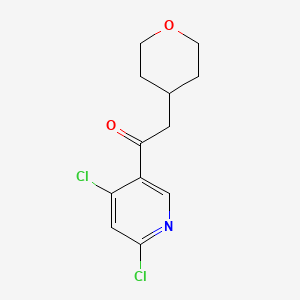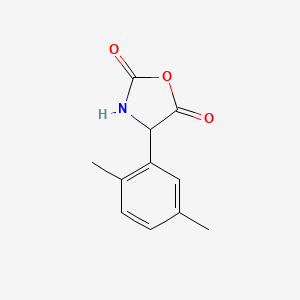
4-(2,5-Dimethylphenyl)oxazolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dimethylphenyl)oxazolidine-2,5-dione is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It is a derivative of oxazolidine-2,5-dione, which is known for its applications in various fields such as pharmaceuticals and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylphenyl)oxazolidine-2,5-dione can be achieved through a multicomponent reaction involving 1,2-amino alcohols . One common method involves the reaction of 2,5-dimethylphenylamine with glyoxylic acid to form the corresponding oxazolidine-2,5-dione derivative . The reaction is typically carried out under mild conditions, often using a solvent such as tetrahydrofuran (THF) and a catalyst like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,5-Dimethylphenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxazolidinones, amine derivatives, and substituted oxazolidines .
Aplicaciones Científicas De Investigación
4-(2,5-Dimethylphenyl)oxazolidine-2,5-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(2,5-Dimethylphenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Oxazolidine-2,5-dione: A parent compound with similar structural features but lacking the dimethylphenyl group.
2,5-Dimethylphenylamine: A precursor used in the synthesis of 4-(2,5-Dimethylphenyl)oxazolidine-2,5-dione.
Oxazolidinones: Compounds with a similar oxazolidine ring structure but different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C11H11NO3 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
4-(2,5-dimethylphenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO3/c1-6-3-4-7(2)8(5-6)9-10(13)15-11(14)12-9/h3-5,9H,1-2H3,(H,12,14) |
Clave InChI |
QBDQUBPCOBTVAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C2C(=O)OC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



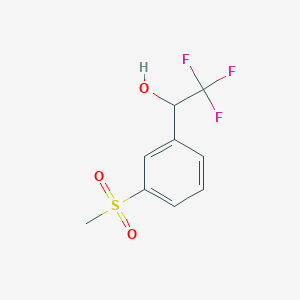
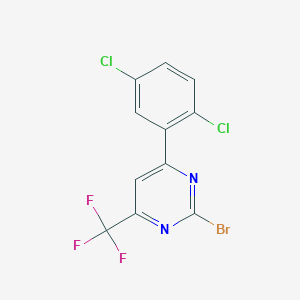


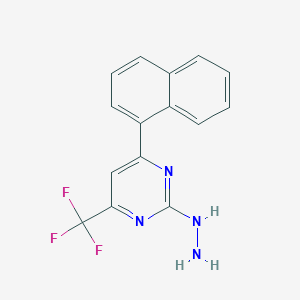
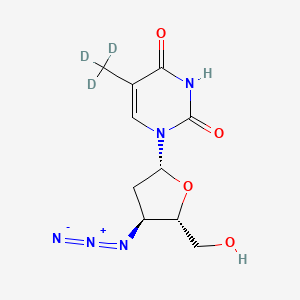
![Ethyl 1,3-dimethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13714643.png)

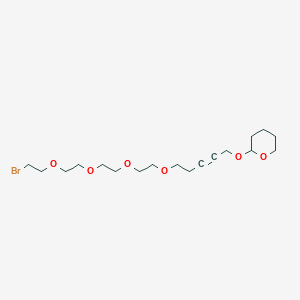
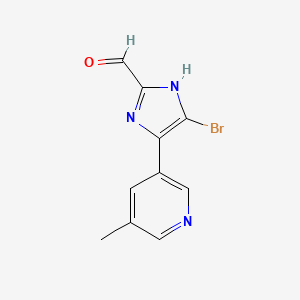
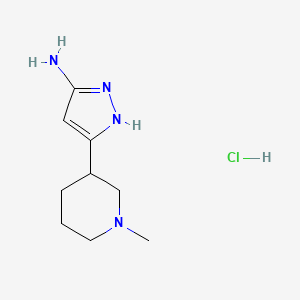
![Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13714663.png)
